molecular formula C22H18F3N5O3S2 B2927234 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226454-95-0

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer: B2927234
CAS-Nummer: 1226454-95-0
Molekulargewicht: 521.53
InChI-Schlüssel: CFMQJHIPMHLNLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a central imidazole ring substituted with a 4-methoxyphenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. A thioether linkage connects the imidazole core to an acetamide moiety, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. The trifluoromethoxy substituent introduces strong electron-withdrawing effects, while the methoxy group contributes moderate electron-donating properties, creating a unique electronic profile. The thiadiazole ring enhances metabolic stability compared to simpler heterocycles like thiazole .

Eigenschaften

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S2/c1-13-28-29-20(35-13)27-19(31)12-34-21-26-11-18(14-3-7-16(32-2)8-4-14)30(21)15-5-9-17(10-6-15)33-22(23,24)25/h3-11H,12H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMQJHIPMHLNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes various functional groups that contribute to its biological activity. The imidazole ring, methoxyphenyl groups, and thiadiazole moiety are significant for interactions with biological targets.

PropertyValue
Molecular FormulaC19H18F3N5O2S2
Molecular Weight439.49 g/mol
IUPAC Name2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
SolubilitySoluble in DMSO, ethanol

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of imidazole and thiadiazole have shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that related compounds effectively induced apoptosis in various cancer cell lines, including colon and breast cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may disrupt the cell cycle by interfering with critical regulatory proteins.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in studies involving structurally similar compounds .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells .

Study 1: Antitumor Activity

A recent study evaluated the anticancer effects of a similar imidazole-thiadiazole compound on the HCT116 colon carcinoma cell line. The compound exhibited an IC50 value of 6.2 μM, indicating potent cytotoxicity against this cancer type .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the cellular mechanisms underlying the anticancer effects of related compounds. It was found that these compounds could significantly inhibit the proliferation of cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the imidazole ring, aryl groups, and heterocyclic acetamide moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents (Imidazole Positions 1 and 5) Acetamide Substituent Molecular Weight (g/mol) Notable Properties/Synthesis
Target Compound 1: 4-(trifluoromethoxy)phenyl; 5: 4-methoxyphenyl 5-methyl-1,3,4-thiadiazol-2-yl Not reported Unique trifluoromethoxy and thiadiazole combination; potential enhanced binding affinity due to bulkier substituents .
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () 1: 4-methoxyphenyl; 5: 4-fluorophenyl Thiazol-2-yl ~448.5 (estimated) Fluorine substituent increases lipophilicity; synthesized via Method D (K₂CO₃ as base) .
Compound 9e () 1: 4-(benzodiazol-2-yl)phenoxymethyl; 5: - 2-(4-methoxyphenyl)-thiazol Not reported Methoxy-substituted thiazole; synthesized using Cu(I)-catalyzed click chemistry; docking studies suggest varied binding modes .
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () 1: 4-(difluoromethoxy)phenyl; 5: 3,4-dichlorophenyl Thiazol-2-yl 527.4 Dichloro and difluoromethoxy groups enhance halogen bonding; higher molecular weight may reduce solubility .
Compound 1: 3-(trifluoromethyl)phenyl; 5: 4-methoxyphenyl 5-methyl-1,3,4-thiadiazol-2-yl Not reported Trifluoromethyl (meta position) vs. trifluoromethoxy (para) alters steric and electronic effects; para-substitution may improve target interaction .

Key Observations:

Substituent Effects: Trifluoromethoxy vs. Halogen vs.

Heterocyclic Moieties :

  • Thiadiazole vs. Thiazole : The target’s 1,3,4-thiadiazole ring offers greater metabolic stability than thiazole () due to reduced susceptibility to oxidative degradation .

Synthetic Methods :

  • Most analogs (e.g., ) employ K₂CO₃ or Cu(I) catalysts for nucleophilic substitution or click chemistry, suggesting scalable routes for the target compound .

Research Implications

  • The 4-(trifluoromethoxy)phenyl group balances electron-withdrawing effects and steric bulk, optimizing interactions with hydrophobic enzyme pockets.
  • The 5-methyl-1,3,4-thiadiazole moiety likely enhances pharmacokinetic properties compared to thiazole-based analogs.

Further studies should prioritize synthesis (using methods from and ) and docking analyses (as in ) to validate these hypotheses.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for achieving high purity of the compound?

  • Methodological Answer : The synthesis involves coupling imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions. Key steps include:
  • Using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution (e.g., thioether bond formation) .
  • Recrystallization from ethanol or DMF/acetic acid mixtures to improve purity, as validated by elemental analysis and spectral consistency (e.g., IR and NMR matching predicted functional groups) .
  • Example: Reaction of 5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide at 60–80°C for 6–8 hours .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

  • Methodological Answer :
  • 1H/13C NMR : Compare experimental shifts with computational predictions (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~55 ppm for methoxy carbons). Discrepancies in splitting patterns may indicate regiochemical impurities .
  • IR Spectroscopy : Validate thioamide (C=S stretch ~650–750 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the imidazole-thiadiazole backbone .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in trifluoromethoxy groups) be resolved during structural refinement?

  • Methodological Answer :
  • Use SHELXL for small-molecule refinement, employing restraints for anisotropic displacement parameters of flexible groups (e.g., trifluoromethoxy) .
  • Validate with WinGX/ORTEP for visualizing electron density maps and adjusting occupancy ratios in disordered regions .
  • Cross-check with DFT-optimized geometries to identify plausible conformers .

Q. What experimental strategies mitigate low yields in multi-step syntheses involving imidazole-thiadiazole coupling?

  • Methodological Answer :
  • DoE Optimization : Vary solvents (e.g., DMF vs. acetonitrile), bases (K2CO3 vs. Et3N), and temperatures systematically to identify critical factors .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., hydrolysis of chloroacetamide intermediates) .
  • Intermediate Trapping : Use LC-MS to monitor reactive intermediates (e.g., thiolate anions) and adjust stoichiometry dynamically .

Q. How can researchers design assays to evaluate COX-1/COX-2 inhibition potential, given structural similarities to known inhibitors?

  • Methodological Answer :
  • Enzyme Assays : Use purified COX-1/COX-2 isoforms in a fluorometric assay with arachidonic acid as substrate, measuring IC50 values via competitive inhibition kinetics .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of COX-2 (PDB: 3NT1) to predict binding modes of the acetamide-thiadiazole moiety .
  • Selectivity Profiling : Compare inhibition ratios (COX-2/COX-1) with reference drugs (e.g., celecoxib) to assess therapeutic potential .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., unexpected NOE correlations in NMR) be interpreted?

  • Methodological Answer :
  • Perform 2D NMR (e.g., NOESY, HSQC) to resolve spatial proximities. For example, NOE between imidazole and thiadiazole protons may indicate π-stacking not evident in static models .
  • Re-examine synthetic routes: Unassigned peaks may arise from regioisomeric byproducts (e.g., alternative substitution on the imidazole ring) .

Biological Activity Profiling

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer :
  • HepG2 Cells : Assess hepatic toxicity via MTT assay at 24–72 hours, comparing IC50 with known hepatotoxins (e.g., acetaminophen) .
  • hERG Binding Assay : Use patch-clamp electrophysiology to evaluate cardiac risk by measuring inhibition of hERG potassium channels .

Computational Chemistry

Q. How can QSAR models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Train models using descriptors like logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. Validate with ADMET Predictor or SwissADME .
  • Example: A TPSA >140 Ų may suggest poor blood-brain barrier penetration, reducing neurotoxicity risk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.